Bis[3,4-dichlorophenyl]sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-(3,4-dichlorophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYVDBHFYSHDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292800 | |
| Record name | Bis[3,4-dichlorophenyl]sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22588-79-0 | |
| Record name | 1,1′-Sulfonylbis[3,4-dichlorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22588-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 85609 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022588790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC85609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85609 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis[3,4-dichlorophenyl]sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,4'-TETRACHLORODIPHENYL SULFONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies and Mechanistic Pathway Elucidation for Bis 3,4 Dichlorophenyl Sulfone
Contemporary Approaches to Sulfone Synthesis: A General Overview
The synthesis of diaryl sulfones is accomplished through several principal pathways. Historically, Friedel-Crafts sulfonylation has been a cornerstone method, involving the reaction of an aromatic compound with a sulfonyl halide or sulfonic acid in the presence of a Lewis acid catalyst. nih.govrsc.org This approach, however, can be limited by harsh conditions and regioselectivity issues. nih.gov
A major alternative is the oxidation of diaryl sulfides. jchemrev.com This route offers a different strategic approach, where the carbon-sulfur bonds are formed first, followed by oxidation of the sulfur atom to the sulfone state. A wide array of oxidizing agents has been developed for this purpose, ranging from hydrogen peroxide to more specialized reagents, aiming for high yield and selectivity without over-oxidation. tandfonline.comorganic-chemistry.orgresearchgate.net
More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the C-S bond with high precision. jchemrev.com Suzuki-type couplings, for instance, can form diaryl sulfones from arylboronic acids and various sulfonylating agents like aryl sulfonyl chlorides. chemrevlett.com Palladium and copper catalysts are frequently employed, enabling the synthesis of complex sulfones under milder conditions than traditional methods. nih.govrsc.orgtandfonline.com Innovations in this area include three-component coupling strategies using sulfur dioxide surrogates, which offer a convergent and flexible route to a diverse range of sulfone products. nih.gov Metal-free approaches have also been developed, utilizing reagents like diaryliodonium salts to couple with arylsulfinic acid salts or sulfonyl hydrazines. acs.orgrsc.org
Targeted Synthetic Strategies for Bis[3,4-dichlorophenyl]sulfone and its Isomers
The synthesis of this compound is intrinsically linked to the production of its isomers, most notably 4,4'-dichlorodiphenyl sulfone (4,4'-DCDPS), a key monomer for engineering plastics like polysulfones. wikipedia.org The 3,4'-isomer is most often obtained as a significant by-product during the large-scale synthesis of the 4,4'-isomer. Consequently, synthetic strategies are typically focused on producing a mixture of dichlorodiphenyl sulfone isomers, from which the desired compound must be separated. The primary challenge lies in directing the electrophilic substitution to achieve a higher yield of a specific isomer. Industrial processes often yield a mixture where the 4,4'-isomer predominates, but substantial amounts of the 2,4'- and 3,4'-isomers are also formed. google.com
The Friedel-Crafts reaction is a fundamental method for forging carbon-sulfur bonds in the synthesis of diaryl sulfones. nih.gov The reaction involves an electrophilic aromatic substitution where an aromatic ring attacks a sulfonylating agent, typically a sulfonyl chloride, that has been activated by a catalyst. wikipedia.orgnih.gov Lewis acids are the most common catalysts, activating the sulfonyl chloride and increasing its electrophilicity. rsc.orgwikipedia.org While classic Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are widely used, they are often required in stoichiometric amounts and can be difficult to handle and separate from the product mixture. wikipedia.orgacs.org To address these issues, modern research has focused on developing heterogeneous and reusable catalytic systems, such as metal-exchanged clays (B1170129) (montmorillonite), zeolites, and ionic liquids, which offer environmental and practical advantages. rsc.orgmdpi.comresearchgate.net
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Sulfonylation
| Catalyst Type | Examples | Advantages | Disadvantages | Sources |
|---|---|---|---|---|
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, low cost. | Often required in stoichiometric amounts, moisture sensitive, generates corrosive waste. | wikipedia.orgacs.org |
| Solid Acid Catalysts | Fe³⁺-montmorillonite, Zeolite Beta | Reusable, eco-friendly, easy to separate from product, can offer shape selectivity. | Can have lower activity than traditional Lewis acids, may require higher temperatures. | rsc.org |
| Ionic Liquids | [bmim]Cl·FeCl₃ | Acts as both solvent and catalyst, can be recycled, mild reaction conditions. | Can be expensive, viscosity can pose challenges, stability may be an issue. | mdpi.comresearchgate.net |
A primary industrial route to dichlorodiphenyl sulfones involves the Friedel-Crafts reaction between chlorobenzene (B131634) and a chlorobenzenesulfonyl chloride, typically 4-chlorobenzenesulfonyl chloride, in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). google.com In this process, the catalyst activates the sulfonyl chloride, which then undergoes electrophilic attack by a second molecule of chlorobenzene to form the diaryl sulfone. wikipedia.org Another established method uses chlorosulfonic acid to first sulfonylate chlorobenzene, forming chlorobenzenesulfonyl chloride in situ, which then condenses with another chlorobenzene molecule, a step often catalyzed by aluminum trichloride (B1173362) (AlCl₃). These reactions are foundational to the production of the isomeric mixture of dichlorodiphenyl sulfones.
The distribution of isomers in the synthesis of dichlorodiphenyl sulfone is highly sensitive to reaction parameters. Factors such as temperature, reaction time, catalyst choice, and the ratio of reactants can significantly alter the final proportions of the 4,4'-, 3,4'-, and 2,4'-isomers. For instance, processes designed to maximize the yield of the commercially valuable 4,4'-isomer can still produce mixtures containing approximately 6% of the 3,4'-isomer and 3% of the 2,4'-isomer. google.com The ability to manipulate these conditions is key to controlling the synthesis. For example, the isomerization of dichlorobenzenes can be promoted by catalysts like AlCl₃, with the thermodynamic equilibrium favoring the meta-substituted product, highlighting the role of reaction conditions in determining the final isomeric makeup. acs.orgrsc.org High temperatures and specific reagent combinations, such as using thionyl chloride with chlorosulfonic acid at elevated temperatures, have been reported to push the selectivity towards a single isomer. google.comprepchem.com
Table 2: Influence of Reaction Conditions on Dichlorodiphenyl Sulfone Isomer Distribution
| Reactants | Catalyst/Conditions | 4,4'-Isomer (%) | 3,4'-Isomer (%) | 2,4'-Isomer (%) | Source |
|---|---|---|---|---|---|
| Chlorobenzene, Chlorosulfonic Acid, Thionyl Chloride | 195 °C | 99.6 | 0.1 | 0.3 | prepchem.com |
| Chlorobenzene, Chlorosulfonic Acid, Thionyl Chloride | Molten reaction mixture | ~91 | ~6 | ~3 | google.com |
| Chlorobenzene, 4-chlorobenzenesulfonic acid | FeCl₃, 145-155 °C | 89.8 (purity) | Not specified | Not specified | google.com |
An alternative synthetic strategy for producing this compound involves the oxidation of the corresponding sulfide (B99878), Bis(3,4-dichlorophenyl) sulfide. This method separates the formation of the carbon-sulfur framework from the establishment of the sulfone functional group. jchemrev.com The oxidation of a sulfide to a sulfone is a well-established transformation in organic chemistry. tandfonline.com The primary challenge is to achieve complete oxidation to the sulfone without stopping at the intermediate sulfoxide (B87167) stage or causing unwanted side reactions. jchemrev.comorganic-chemistry.org A variety of oxidizing agents are available for this purpose, each with its own reactivity profile. The choice of oxidant and reaction conditions is critical for achieving high selectivity and yield. mdpi.com Electron-withdrawing groups on the aromatic rings, such as chlorine atoms, can decrease the nucleophilicity of the sulfur atom, potentially requiring harsher oxidation conditions compared to electron-rich sulfides. tandfonline.com
Table 3: Selected Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent/System | Typical Conditions | Characteristics | Sources |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Catalysts (e.g., TaC, NbC, W-based), ethyl acetate (B1210297) | Environmentally benign; selectivity can be controlled by the catalyst. | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Acetone/water with MgSO₄ | Powerful oxidant, effective but can be aggressive and lead to over-oxidation if not controlled. | tandfonline.com |
| m-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvents | Common and effective, but can be hazardous; over-oxidation is a risk. | researchgate.net |
| Sodium Chlorite (NaClO₂) / HCl | Ethyl acetate, acetonitrile (B52724) | Generates ClO₂ in situ; provides high yields and selectivity under mild conditions. | mdpi.com |
| Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) | Ethyl acetate | Metal-free, environmentally friendly system that directly yields sulfones without sulfoxide intermediates. | organic-chemistry.org |
The direct sulfonation of an aromatic substrate with a strong sulfonating agent is a classic electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com For the synthesis of dichlorodiphenyl sulfones, this involves the reaction of chlorobenzene with concentrated sulfuric acid or sulfur trioxide (often used as oleum). wikipedia.org The mechanism proceeds through the attack of the aromatic ring on the powerful electrophile, SO₃ or its protonated form, to create a C-S bond. masterorganicchemistry.comnih.gov This is typically followed by a reaction with a second molecule of the arene. A key feature of aromatic sulfonation is its reversibility under certain conditions (dilute hot aqueous acid), which can be exploited in synthesis. wikipedia.org However, the reaction conditions are generally harsh and, like Friedel-Crafts methods, this pathway typically produces a mixture of isomers whose composition depends on the reaction conditions. wikipedia.org The strong deactivating and ortho-, para-directing nature of the chloro substituent and the bulky sulfonyl group influence the positions of subsequent substitutions, leading to the formation of 4,4'-, 3,4'-, and 2,4'-DCDPS isomers.
Sulfonation of Aromatic Compounds with Sulfur Trioxide or Sulfuric Acid
Positional Selectivity Control in the Sulfonation Reaction
The synthesis of dichlorodiphenyl sulfones through the sulfonation of chlorobenzene often results in a mixture of isomers, including the 3,4'-, 4,4'-, and 2,4'-isomers. google.com Controlling the positional selectivity to favor the 3,4'-isomer, this compound, is a significant challenge in synthetic chemistry. The directing effects of the chlorine substituent on the aromatic ring play a crucial role. Chlorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This is due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. slideshare.netquora.com
To achieve selectivity, the reaction conditions must be carefully manipulated. The electrophilic substitution reaction is sensitive to the nature of the substrate and the electrophile. quora.com In the sulfonation of chlorobenzene, the formation of the desired 3,4-isomer is often a minor product compared to the thermodynamically more stable 4,4'-isomer. wikipedia.org
Recent studies have explored the use of sulfonated phosphine (B1218219) ligands in cross-coupling reactions to control positional selectivity. While not a direct sulfonation method, this research highlights the potential of using specialized catalytic systems to influence reaction sites on dichlorinated aromatic compounds. acs.orgcam.ac.uk For instance, the use of a "toolkit" of ligands and bases can fine-tune the electrostatic interactions between the catalyst and substrate, enabling selective reactions at specific chlorine positions on di- and trichloroarenes. acs.orgcam.ac.uk This approach suggests that catalyst design could be a future avenue for controlling isomer distribution in sulfonation reactions.
Role of Condensing Agents (e.g., Boric Acid, Trifluoromethanesulfonic Acid)
Condensing agents are crucial in sulfonation reactions to drive the equilibrium towards product formation, often by removing the water generated during the reaction.
Boric Acid (H₃BO₃) : Boric acid has been utilized as a catalyst in various organic reactions, including esterification and sulfonation. itu.edu.trbeilstein-journals.org In sulfonation, its role can be multifaceted. It can act as a mild catalyst, facilitating the reaction under less harsh conditions. itu.edu.tr One of the key functions of boric acid is to react with the water formed during the sulfonation, thereby maintaining the concentration of the sulfonating agent, such as sulfuric acid, above the level where the reaction would otherwise cease. njit.edu The addition of boric acid or boron oxide (B₂O₃) to the sulfonating reagent can also lead to an increase in the proportion of sulfone-containing products. google.com It has been shown that boric acid reacts with sulfonyl chlorides to form unstable boron sulfonates, which can be useful in specific synthetic contexts. tandfonline.com
Trifluoromethanesulfonic Acid (TfOH) : Trifluoromethanesulfonic acid (CF₃SO₃H), also known as triflic acid, is a superacid, one of the strongest known acids. wikipedia.org Unlike sulfuric acid, TfOH is non-oxidizing and does not typically lead to sulfonation itself, making it a powerful catalyst for various reactions without producing unwanted sulfonated byproducts. wikipedia.orgsci-hub.se It is effectively used in protonation reactions and to catalyze Friedel-Crafts-like reactions. wikipedia.orgsci-hub.se In the context of sulfone synthesis, TfOH can catalyze the reaction of aromatic compounds with sulfonyl chlorides. wikipedia.org This likely proceeds through the formation of a mixed anhydride intermediate. Its strong protonating ability can activate substrates and promote reactions that might otherwise be sluggish. sci-hub.se
The table below summarizes the roles of these condensing agents:
| Condensing Agent | Role in Sulfonation | Key Advantages |
| Boric Acid | Acts as a mild catalyst and water scavenger. itu.edu.trnjit.edu | Increases sulfone yield, allows for milder reaction conditions. itu.edu.trgoogle.com |
| Trifluoromethanesulfonic Acid | Acts as a strong, non-oxidizing catalyst. wikipedia.orgsci-hub.se | High catalytic activity, avoids unwanted side reactions like charring or sulfonation. sci-hub.se |
Innovative Synthetic Pathways (e.g., Ionic Liquid-Mediated Reactions)
The quest for more efficient and environmentally benign synthetic methods has led to the exploration of innovative pathways for synthesizing sulfones.
Ionic Liquid-Mediated Reactions : Ionic liquids (ILs) have emerged as green and recyclable solvents and catalysts for a wide range of organic transformations. oiccpress.com Their unique properties, such as low volatility, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents.
In the context of sulfone synthesis, ionic liquids can serve as both the reaction medium and the catalyst. For instance, chloroaluminate ionic liquids like [bmim]Cl-AlCl₃ have been used to mediate the Friedel-Crafts sulfonylation for the synthesis of diaryl sulfones. jchemrev.com The use of sulfonic acid-functionalized ionic liquids has also been reported, demonstrating their potential as catalysts in various reactions. beilstein-journals.org Research has shown that reactions in ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]) can enhance sulfonation efficiency and improve isomer selectivity, yielding a higher percentage of the 3,4'-isomer compared to conventional solvents.
The use of ionic liquids can lead to shorter reaction times, milder reaction conditions, and high product yields. oiccpress.com Furthermore, the recyclability of the ionic liquid adds to the environmental benefits of this approach.
Isolation and Purification Techniques for Research-Grade this compound
Achieving high purity is critical for the application of this compound in research and as a monomer for polymer synthesis. google.comresearchgate.net The crude product from the synthesis typically contains a mixture of isomers that need to be separated. google.com
Recrystallization Methodologies and Solvent Selection
Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful purification. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
For dichlorodiphenyl sulfones, various solvents are used for recrystallization. The differential solubility of the isomers in specific solvents allows for their separation. For example, the 4,4'-isomer is often less soluble than the 3,4'-isomer in solvents like chlorobenzene or dichloromethane, enabling its selective precipitation. Methanol (B129727) is also commonly used as a washing or recrystallization solvent. google.com The process often involves dissolving the crude mixture in a suitable solvent at an elevated temperature, followed by cooling to induce crystallization of the desired, less soluble isomer, in this case, the 4,4'-isomer, leaving the 3,4'-isomer enriched in the mother liquor. google.com Subsequent processing of the filtrate is then required to isolate the this compound.
The table below provides solubility data for dichlorodiphenyl sulfone isomers in various solvents:
| Solvent | 3,4'-Isomer Solubility ( g/100 mL) | 4,4'-Isomer Solubility ( g/100 mL) |
| Chlorobenzene | 0.8–1.2 | 0.2–0.4 |
| Dichloromethane | 2.5–3.0 | 0.5–0.8 |
| Toluene | 0.4–0.6 | 0.1–0.3 |
Data sourced from a general study on dichlorodiphenyl sulfones.
Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)
Chromatographic techniques offer a powerful means for separating closely related isomers with high resolution.
Column Chromatography : This technique is widely used for the purification of organic compounds. In the case of dichlorodiphenyl sulfone isomers, column chromatography using a stationary phase like silica (B1680970) gel or alumina (B75360) can be effective. The separation is based on the differential adsorption of the isomers to the stationary phase and their solubility in the mobile phase. A solvent system (eluent) is chosen to allow the components of the mixture to move through the column at different rates. While effective at the lab scale, this method can be costly for bulk production.
High-Performance Liquid Chromatography (HPLC) : HPLC provides a more efficient and higher-resolution separation compared to traditional column chromatography. Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis and purification of such compounds. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the separation of dichlorodiphenyl sulfones, a mobile phase containing acetonitrile and water, often with an acid modifier like phosphoric or formic acid, can be employed. sielc.com The technique is scalable and can be used for preparative separation to isolate impurities and obtain high-purity compounds. sielc.com Different HPLC methods, including normal-phase and reverse-phase, can be investigated to optimize the separation of positional isomers. nih.gov
Reaction Mechanism Studies Related to Formation and Reactivity
Understanding the reaction mechanisms involved in the formation and subsequent reactions of this compound is essential for optimizing its synthesis and application.
Formation Mechanism : The formation of diaryl sulfones via sulfonation is generally understood to proceed through an electrophilic aromatic substitution pathway. The sulfonating agent, often sulfur trioxide (SO₃) or a derivative, acts as the electrophile. wikipedia.orgresearchgate.net The reaction of chlorobenzene with SO₃ can lead to the formation of chlorobenzenesulfonic acid, which can then react with another molecule of chlorobenzene to form the dichlorodiphenyl sulfone. wikipedia.org
Studies have shown that the reaction can be complex, with the formation of intermediates such as sulfonic anhydrides and pyrosulfonic acids. researchgate.net The sulfonation of chlorobenzene with SO₃ in a solvent like nitromethane (B149229) has been found to be first-order with respect to the substrate and second-order with respect to sulfur trioxide. researchgate.net The amount of sulfone formed can be influenced by the presence of other species in the reaction mixture. researchgate.net
Reactivity : The reactivity of this compound is largely dictated by the presence of the sulfone group and the chlorine substituents on the aromatic rings. The sulfone group is a strong electron-withdrawing group, which activates the chlorine atoms towards nucleophilic aromatic substitution. This reactivity is the basis for its primary application in the synthesis of high-performance polymers like polysulfones. wikipedia.org
In these polymerization reactions, the chlorine atoms are displaced by nucleophiles, such as the oxygen atoms of a bisphenol, to form an ether linkage, creating the polymer backbone. wikipedia.org The sulfone group itself is generally stable, but the C-S bond can be cleaved under certain catalytic conditions, allowing for further functionalization in what are known as desulfonylative coupling reactions. rsc.org
The reactivity profile also indicates that dichlorodiphenyl sulfones are incompatible with strong oxidizing agents. nih.gov The photooxidation of organic sulfides to sulfoxides and sulfones has been studied, revealing complex mechanistic pathways that differ in protic versus aprotic media. nih.gov
Nucleophilic Aromatic Substitution Mechanisms on Halogenated Phenyl Rings
Nucleophilic aromatic substitution (SNA r) is a key reaction for modifying halogenated aromatic compounds. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring. masterorganicchemistry.com The feasibility of this reaction is highly dependent on the substituents present on the aromatic ring. numberanalytics.com
For a nucleophilic attack to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. libretexts.org This is because the rate-determining step involves the formation of a negatively charged intermediate, known as a Meisenheimer complex. libretexts.org Electron-withdrawing groups, such as nitro (-NO2), carbonyl (-CO), and sulfonyl (-SO2) groups, stabilize this anionic intermediate through resonance, thereby facilitating the reaction. numberanalytics.comlibretexts.org The presence of such groups ortho or para to the leaving group (typically a halide) is crucial for this stabilization. libretexts.orglibretexts.org A meta-positioned electron-withdrawing group does not offer the same degree of resonance stabilization for the intermediate carbanion. libretexts.orglibretexts.org
In the context of this compound, the two chlorine atoms on each phenyl ring are the leaving groups. The sulfonyl group itself acts as a powerful electron-withdrawing group, activating the rings towards nucleophilic attack. numberanalytics.comfiveable.me However, the positions of the chlorine atoms relative to the sulfonyl bridge and to each other influence their reactivity. In 3,4-dichlorophenyl rings, the chlorine at the 4-position is para to the sulfonyl group's point of attachment, while the chlorine at the 3-position is meta. Consequently, the 4-chloro substituent is more activated towards nucleophilic substitution. This regioselectivity is a critical consideration in the synthesis of derivatives from this compound. For instance, in the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide, the chloride at the para position to the nitro group is preferentially substituted. chegg.com
Investigation of Electron-Accepting Properties of the Sulfone Group
The sulfonyl group (-SO2-) is a potent electron-withdrawing functional group due to the high electronegativity of the two oxygen atoms double-bonded to the sulfur atom. fiveable.menih.gov This property significantly influences the chemical and physical characteristics of the molecule it is part of. fiveable.me
The electron-withdrawing nature of the sulfonyl group is a combination of inductive and resonance effects. Inductively, the highly electronegative oxygen atoms pull electron density away from the sulfur atom and, consequently, from the attached aromatic rings. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.comlibretexts.org
Compared to a carbonyl group (-CO-), the sulfonyl group is generally considered a stronger electron-withdrawing group. researchgate.net This strong electron-withdrawing effect is responsible for the ability of α,β-unsaturated sulfones to undergo Michael-type additions with nucleophiles. researchgate.net The sulfonyl group can stabilize adjacent carbanions, a key factor in reactions like vicarious nucleophilic substitution where carbanions stabilized by sulfonyl groups are used. fiveable.meorganic-chemistry.org
In diaryl sulfones, the sulfone bridge can lower the energy levels of the frontier molecular orbitals, which can be beneficial in materials science applications by improving electron collection and hole-blocking abilities in devices like polymer solar cells. nih.gov The electron-accepting character of the sulfone group in this compound makes the phenyl rings electron-poor, which is a prerequisite for the nucleophilic aromatic substitution reactions discussed previously. This property is also central to its use as a monomer in the synthesis of high-performance polymers, where it imparts thermal stability and desirable mechanical properties. chemistryviews.org
Metal- and Photocatalytic Approaches in C-S Bond Functionalization (Relevant to broader sulfone chemistry)
The formation of the carbon-sulfur (C-S) bond is fundamental to the synthesis of diaryl sulfones. While traditional methods like Friedel-Crafts sulfonylation are widely used, modern catalytic approaches offer milder conditions and broader functional group tolerance. thieme-connect.comresearchgate.net
Metal-Catalyzed Approaches:
Transition-metal catalysis has emerged as a powerful tool for C-S bond formation. researchgate.net The Ullmann-type reaction, which involves the copper-catalyzed coupling of aryl halides with sulfur nucleophiles, is a classic example. mdpi.com More recent advancements have expanded the scope of metal catalysts to include palladium, nickel, and iron. organic-chemistry.orgrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura type, have been adapted for the synthesis of diaryl sulfones from sulfinic acid salts and aryl halides or triflates. organic-chemistry.org The choice of ligand, such as Xantphos, has been found to be crucial for the success of these reactions. organic-chemistry.org Copper catalysis remains relevant, with efficient protocols for the coupling of arylboronic acids with sulfinic acid salts being developed, sometimes utilizing ionic liquids for catalyst recycling. organic-chemistry.org Iron salts have been used to catalyze the desulfonylative cross-coupling of alkenyl sulfones with Grignard reagents. rsc.org
A variety of sulfonylating agents can be employed in these metal-catalyzed reactions, including sulfonyl chlorides, sulfinic acids, and even sodium sulfinates. mdpi.comorganic-chemistry.org For instance, a copper(I)-catalyzed C-S coupling reaction has been reported for the synthesis of diaryl sulfides from aryl boronic acids and arylsulfonyl chlorides. mdpi.com
Photocatalytic Approaches:
Visible-light photocatalysis represents a green and efficient strategy for C-S bond formation. beilstein-journals.org These methods often proceed via radical intermediates under mild conditions. beilstein-journals.org Both metal-based and organic photocatalysts, such as ruthenium complexes ([Ru(bpy)3]Cl2) and Eosin Y, have been successfully employed. beilstein-journals.org
One common strategy involves the generation of an aryl radical from an aryl diazonium salt, which then reacts with a sulfur-containing species. beilstein-journals.org For example, a photocatalyst-free, visible-light-promoted silver-catalyzed synthesis of diaryl sulfones has been achieved through the coupling of aryl thiols and aryl diazonium salts, followed by oxidation. researchgate.netacs.org In some cases, the reaction can proceed even without a dedicated photocatalyst, where the reactants themselves absorb visible light to initiate the radical process. tandfonline.comtandfonline.com These photocatalytic methods often exhibit excellent functional group tolerance, allowing for the synthesis of complex sulfone-containing molecules. beilstein-journals.org
Computational and Theoretical Chemistry Investigations of Bis 3,4 Dichlorophenyl Sulfone
Quantum Chemical Calculations of Molecular Structure and Conformation
Density Functional Theory (DFT) Studies
No published studies employing Density Functional Theory (DFT) to investigate the molecular structure, geometry, and conformational analysis of Bis[3,4-dichlorophenyl]sulfone could be located. Such studies would typically provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional shape and stability.
Molecular Dynamics Simulations
There are no available research articles that report on the use of molecular dynamics (MD) simulations to study the dynamic behavior of this compound. MD simulations are crucial for understanding how the molecule behaves over time, including its conformational changes and interactions with its environment, particularly in different phases or in solution.
Electronic Structure Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) Theory Applications
Information regarding the application of Frontier Molecular Orbital (FMO) theory to this compound is absent from the scientific literature. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the molecule's reactivity, kinetic stability, and electronic properties.
Electrostatic Potential Mapping
No studies on the electrostatic potential (ESP) mapping of this compound have been found. ESP maps are vital for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.
Spectroscopic Property Simulations and Validation Studies
There is a lack of published research on the simulation of spectroscopic properties (such as IR, Raman, and NMR spectra) for this compound. These simulations, when compared with experimental spectra, serve to validate the accuracy of the computational methods used and aid in the interpretation of experimental data.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure by probing the vibrational modes of a molecule. For this compound, specific vibrational frequencies can be predicted using computational methods like Density Functional Theory (DFT), often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). These theoretical calculations help in the assignment of experimental spectral bands.
Key vibrational modes expected for this compound include:
S=O Stretching: The sulfone group (SO₂) characteristically exhibits strong symmetric and asymmetric stretching vibrations.
C-S Stretching: The vibrations associated with the carbon-sulfur bonds.
Aromatic C-H and C-C Stretching: Vibrations originating from the dichlorinated phenyl rings.
C-Cl Stretching: Bands corresponding to the carbon-chlorine bonds.
Table 1: Expected Vibrational Modes for this compound and Comparative Experimental Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| Asymmetric SO₂ Stretch | 1300-1350 | Typically a very strong band in IR spectra. |
| Symmetric SO₂ Stretch | 1140-1180 | A strong band in both IR and Raman spectra. |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands are expected due to the substituted benzene (B151609) rings. |
| C-S Stretch | 650-750 | Can be coupled with other vibrations. |
| C-Cl Stretch | 600-800 | Position is sensitive to the substitution pattern on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational chemistry provides reliable predictions of ¹H and ¹³C NMR chemical shifts, which are crucial for confirming molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating the isotropic magnetic shielding of nuclei. These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts (δ).
For this compound, predictions would reveal:
¹H NMR: The aromatic region would show a complex pattern. Due to the 1,2,4-substitution, three distinct protons would be present on each ring, likely exhibiting doublet and doublet-of-doublets splitting patterns. The electron-withdrawing nature of the sulfone and chlorine groups would shift these signals downfield.
¹³C NMR: Based on the molecule's symmetry, a specific number of unique carbon signals would be predicted. The carbons directly bonded to the sulfone group and chlorine atoms would be significantly deshielded and appear at higher chemical shifts.
While specific computational studies for this compound are not prominent in the literature, machine learning models and DFT calculations are routinely used for such predictions with high accuracy for various organic molecules. urfu.rugcms.cz
Table 2: Predicted Number of Unique Resonances for this compound
| Nucleus | Predicted Number of Signals | Reasoning |
|---|---|---|
| ¹H | 3 | Assuming symmetrical rings, the three protons on each 1,2,4-substituted ring are chemically non-equivalent. |
| ¹³C | 6 | Assuming symmetrical rings, the six carbons of each 1,2,4-substituted ring are chemically non-equivalent. |
UV-Vis Absorption Spectra
The electronic absorption properties of this compound can be investigated using UV-Vis spectroscopy and computationally modeled with Time-Dependent Density Functional Theory (TD-DFT). The spectrum is expected to be dominated by π→π* electronic transitions within the dichlorinated phenyl chromophores. The sulfone group, while not a chromophore itself, acts as an auxochrome that can influence the position and intensity of the absorption bands by modifying the electronic structure of the phenyl rings.
The position of the maximum absorption wavelength (λ_max) is influenced by the substitution pattern. The presence of chlorine atoms and the strong electron-withdrawing sulfone group can cause shifts in the absorption bands compared to unsubstituted diphenyl sulfone. Computational studies can predict the λ_max values, oscillator strengths, and the nature of the electronic transitions involved.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. In molecular crystals like this compound, these interactions govern physical properties such as melting point, solubility, and mechanical behavior.
Structural Instabilities and Phase Transitions (e.g., Incommensurate Phases)
Certain molecular crystals exhibit structural phase transitions at specific temperatures or pressures. A notable example is found in the isomer Bis(4-chlorophenyl)sulfone (BCPS), which undergoes a displacive, soft-mode-driven phase transition from a high-symmetry monoclinic phase to an incommensurate (IC) phase at approximately 150 K. This IC phase is characterized by a structural modulation that is not a rational multiple of the underlying lattice vectors.
Such transitions are rare in van der Waals crystals and are indicative of a delicate balance between intramolecular and intermolecular forces. In BCPS, the transition temperature is sensitive to pressure, decreasing as pressure increases. While no similar studies have been reported for this compound, the structural similarity suggests that it could also exhibit complex low-temperature behaviors, although the different substitution pattern would significantly alter the specific intermolecular interactions and any resulting phase transitions.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. Such analyses provide insights into reaction kinetics (activation energies) and thermodynamics (reaction enthalpies).
For this compound, relevant reaction pathways for investigation could include its synthesis, likely via a Friedel-Crafts type reaction between 1,2-dichlorobenzene (B45396) and a sulfurylating agent, or its degradation pathways. DFT calculations can be employed to locate the geometry of transition states and compute the activation barriers for each step of a proposed mechanism. This allows for a comparison of different potential pathways and an understanding of the factors controlling the reaction's outcome and efficiency. To date, specific transition state analyses for the synthesis or reactions of this compound are not available in published research.
Polymerization Chemistry and Advanced Materials Science Applications
Bis[3,4-dichlorophenyl]sulfone as a Monomer in Polymer Synthesis
This compound, an isomer of the more commonly used 4,4'-dichlorodiphenyl sulfone (DCDPS), plays a significant role as a monomer and a comonomer in the synthesis of advanced polymers. Its unique chemical structure, characterized by chlorine atoms at the 3 and 4 positions on the phenyl rings, influences the polymerization process and the ultimate properties of the resulting materials. While often considered a by-product in the industrial synthesis of the 4,4'-isomer, its reactivity and the non-linear polymer chains it forms are subjects of scientific interest for creating polymers with tailored properties.
Poly(arylene ether sulfone) Synthesis
Poly(arylene ether sulfone)s (PAES) are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. aurorium.com The synthesis of these polymers often involves the use of dichlorodiphenyl sulfone monomers.
Nucleophilic Substitution Polycondensation Reactions
The primary method for synthesizing poly(arylene ether sulfone)s using dichlorodiphenyl sulfone monomers is through nucleophilic aromatic substitution (SNAr) polycondensation. rsc.orgrsc.org This reaction typically involves the polycondensation of an activated dihalide monomer, such as this compound or its isomers, with a bisphenol salt in a high-boiling polar aprotic solvent. The strongly electron-withdrawing sulfone group (–SO₂–) activates the chlorine substituents towards nucleophilic attack by the phenoxide ions of the bisphenol. wright.edu
The general reaction can be represented as follows: n (Cl-Ar-SO₂-Ar-Cl) + n (HO-Ar'-OH) + 2n Base → [-O-Ar'-O-Ar-SO₂-Ar-O-]n + 2n Salt + 2n H₂O
Commonly used bisphenols include bisphenol A (BPA), 4,4'-dihydroxydiphenyl sulfone (bisphenol S), and 4,4'-biphenol. rsc.orgwikipedia.orggoogle.com The reaction is typically carried out in solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or sulfolane (B150427) at elevated temperatures. google.comgoogle.comresearchgate.net The choice of solvent and base (often potassium carbonate) is crucial for achieving high molecular weight polymers. google.com
The reactivity of the dihalide monomer is a key factor in the polymerization. While fluorine-containing monomers are often considered more reactive due to the higher electronegativity of fluorine, studies have shown that chlorine-containing monomers like dichlorodiphenyl sulfone can lead to higher reaction spontaneity and result in polymers with slightly higher solution viscosity and mechanical strength. mdpi.com
Controlled Molecular Weight Synthesis and End-Capping Strategies
Controlling the molecular weight of the resulting polysulfone is critical for ensuring desirable processing characteristics and final properties. google.com One of the key techniques to achieve this is through end-capping. google.com End-capping involves introducing a monofunctional reagent at the end of the polymerization process to terminate the growing polymer chains. This prevents uncontrolled increases in molecular weight and improves the thermal stability of the final polymer by capping reactive end groups. google.comresearchgate.net
Various end-capping agents have been explored. For instance, monofunctional phenols like 4-tert-butylphenol (B1678320) can be used to cap the polymer chains. researchgate.net The amount of the end-capping agent is carefully calculated based on the desired molecular weight. Another strategy involves using an excess of one of the monomers, typically the dichlorodiphenyl sulfone, which results in chlorine-terminated chains. google.com A patent describes a method for preparing double-end-capped polysulfone by first using an end-capping agent with lower reactivity than the bisphenol monomer in the early stages and then adding a more reactive end-capping agent towards the end of the reaction to achieve rapid capping and precise molecular weight control. google.com
The molecular weight and its distribution can be characterized using techniques like gel permeation chromatography (GPC) and correlated with intrinsic viscosity measurements. researchgate.netresearchgate.net
| End-Capping Strategy | Description | Purpose | Reference |
| Monofunctional Reagents | Addition of a monofunctional reactant (e.g., 4-tert-butylphenol) to terminate chain growth. | To control molecular weight and enhance thermal stability. | researchgate.net |
| Monomer Stoichiometric Imbalance | Using a slight excess of the dihalide monomer to create chlorine-terminated chains. | To control molecular weight and end-group functionality. | google.com |
| Dual End-Capping Agents | Sequential addition of end-capping agents with different reactivities during polymerization. | To achieve precise molecular weight control and a narrow molecular weight distribution. | google.com |
Impact of Isomeric Purity on Polymerization and Resulting Material Properties
The isomeric purity of the dichlorodiphenyl sulfone monomer significantly affects the polymerization process and the properties of the resulting poly(arylene ether sulfone). The industrial synthesis of DCDPS typically yields a mixture of isomers, with the 4,4'-isomer being the most desired. this compound and the 2,4'-isomer are common by-products.
For high-performance engineering plastics, a high purity of the 4,4'-isomer (often >99%) is required. google.com The presence of other isomers, such as this compound, can disrupt the linearity of the polymer chain. The 4,4'-isomer leads to linear polymer chains, which contribute to high thermal stability and mechanical strength. In contrast, the 3,4'-isomer results in non-linear or "kinked" polymer chains, which can lead to materials with different, often inferior, physical properties such as lower glass transition temperatures and reduced crystallinity.
The presence of these isomeric impurities can also affect the rate of polymerization and the achievable molecular weight. Therefore, costly purification steps like crystallization are often necessary to separate the isomers and obtain polymer-grade 4,4'-DCDPS. google.com However, the use of specific isomeric mixtures can be a deliberate strategy to tailor polymer properties, such as solubility or processability.
Copolymerization Strategies and Statistical/Random Copolymers
Copolymerization is a versatile strategy to modify the properties of poly(arylene ether sulfone)s. By incorporating different monomers along with this compound or its isomers, it is possible to create statistical or random copolymers with a wide range of properties. rsc.orggoogle.com
For example, copolymerizing a primary set of monomers like 4,4'-dichlorodiphenyl sulfone and a bisphenol with a third monomer can introduce specific functionalities or alter the polymer backbone structure. google.com One approach involves the use of a di-functional monomer with pendant groups, such as diallyl bisphenol A, which can be incorporated to create reactive sites for subsequent cross-linking. google.com
Another strategy is the synthesis of sulfonated poly(arylene ether sulfone)s for applications like proton exchange membranes. This can be achieved by using a sulfonated monomer, such as 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS), in copolymerization with non-sulfonated monomers like 4,4'-dichlorodiphenyl sulfone and a biphenol. rsc.orgresearchgate.netresearchgate.net This allows for precise control over the degree of sulfonation and, consequently, the ion exchange capacity and water uptake of the resulting membrane. researchgate.netresearchgate.net
The synthesis of multiblock copolymers is another advanced strategy. This involves creating oligomers of different compositions with reactive end groups that can then be polymerized together. osti.gov This technique allows for the creation of materials with distinct micro-phase separated morphologies, which can be advantageous for applications requiring specific transport properties or mechanical characteristics.
Role as a Precursor for High-Performance Engineering Plastics (e.g., Polysulfones, Polyethersulfones)
This compound, along with its more common isomer 4,4'-dichlorodiphenyl sulfone, is a crucial precursor for the production of high-performance engineering plastics, most notably polysulfones (PSU) and polyethersulfones (PES). aurorium.comwikipedia.orggoogle.commade-in-china.com These materials are valued for their high-temperature resistance, excellent mechanical properties, and good chemical resistance. aurorium.commade-in-china.com
The polymerization reaction with bisphenols, as described previously, leads to the formation of these engineering plastics. For example:
Polysulfone (PSU): Typically synthesized from the reaction of 4,4'-dichlorodiphenyl sulfone with bisphenol A. wikipedia.org The resulting polymer, often known by the trade name Udel, is a rigid, strong, and transparent plastic. wikipedia.org
Polyethersulfone (PES): Often prepared by the polycondensation of 4,4'-dichlorodiphenyl sulfone with 4,4'-dihydroxydiphenyl sulfone (bisphenol S). google.com PES, such as Victrex, exhibits higher temperature resistance and better steam resistance compared to PSU. wikipedia.org
The inclusion of this compound, either as an impurity or a comonomer, will modify the properties of the final plastic. While pure 4,4'-isomer-based polymers are generally preferred for their superior thermal and mechanical properties, the introduction of the 3,4'-isomer can be used to tune properties like melt flow, solubility, and amorphous character. These high-performance plastics find applications in demanding environments, including medical devices, aerospace components, and water treatment membranes. aurorium.com
| Polymer | Typical Monomers | Key Properties | Reference |
| Polysulfone (PSU) | 4,4'-Dichlorodiphenyl sulfone, Bisphenol A | High strength, rigidity, transparency, good thermal stability | wikipedia.org |
| Polyethersulfone (PES) | 4,4'-Dichlorodiphenyl sulfone, 4,4'-Dihydroxydiphenyl sulfone | Higher temperature resistance, excellent chemical and steam resistance | wikipedia.orggoogle.com |
| Modified Polysulfones | Dichlorodiphenyl sulfone isomers, various bisphenols and comonomers | Tailored properties such as improved processability, specific functionalities, or controlled morphology. | rsc.orggoogle.com |
Development of Sulfonated Derivatives for Specific Polymer Applications
The introduction of sulfonic acid groups onto the backbone of polymers derived from DCDPS is a key strategy to impart specific functionalities, most notably ionic conductivity. This has led to the development of a class of materials known as sulfonated poly(arylene ether sulfone)s (SPAES), which are of significant interest for various technological applications. researchgate.netvt.eduresearchgate.net
The primary route to producing SPAES polymers with controlled sulfonation levels is through the direct polymerization of a sulfonated monomer. global-sci.comnih.gov The most common of these is 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS). SDCDPS is synthesized via an electrophilic aromatic substitution reaction where 4,4′-dichlorodiphenyl sulfone (DCDPS) is treated with a strong sulfonating agent, typically fuming sulfuric acid (sulfur trioxide, SO₃, in sulfuric acid). researchgate.netrsc.org
The synthesis requires careful control of reaction parameters to achieve a high yield of the desired disulfonated product while minimizing monosulfonated byproducts and residual starting material. researchgate.net Research has shown that optimal conditions involve precise stoichiometry, temperature, and reaction time. For instance, a systematic study identified that a reactant molar ratio of 1:3.3 (DCDPS:SO₃) at a temperature of 110°C for 6 hours results in nearly 100% conversion to SDCDPS. researchgate.net This high conversion rate can eliminate the need for complex recrystallization procedures that were previously necessary to achieve the high monomer purity required for successful polymerization into high molecular weight polymers. researchgate.netresearchgate.net The purity of the SDCDPS monomer is critical, as impurities can terminate the polymerization reaction, resulting in low molecular weight copolymers that cannot form tough, durable films. researchgate.netohiolink.edu
The general reaction is as follows: (ClC₆H₄)₂SO₂ + 2SO₃ → (ClC₆H₃(SO₃H))₂SO₂
Following sulfonation, the product is typically converted to its disodium (B8443419) salt form (often abbreviated as SDCDPS) to improve its stability and handling for subsequent polymerization reactions. vt.edu
Sulfonated poly(arylene ether sulfone)s (SPAES), synthesized using the SDCDPS monomer, are highly promising materials for proton exchange membranes (PEMs) in fuel cells. researchgate.netnih.govresearchgate.net PEMs are a critical component of fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and oxidant gases. The industry standard has long been perfluorosulfonic acid (PFSA) membranes like Nafion®, but these materials have drawbacks, including high cost and reduced performance at high temperatures. researchgate.netnih.gov
SPAES membranes derived from SDCDPS offer several advantages, including excellent thermal stability, good mechanical properties, and lower fuel permeability compared to Nafion®. nih.govresearchgate.net By copolymerizing SDCDPS with an unsulfonated monomer like DCDPS and a dihydroxy comonomer (such as 4,4′-biphenol), polymers with a controlled degree of sulfonation can be produced. vt.eduresearchgate.net The sulfonic acid groups (–SO₃H) provide the hydrophilic domains necessary for water absorption and proton transport, forming interconnected channels that facilitate high proton conductivity. researchgate.net
Research has demonstrated that SPAES membranes can achieve proton conductivities comparable to or even exceeding that of Nafion®, particularly at elevated temperatures. global-sci.comresearchgate.net For example, a SPAES membrane with a 50 mol% sulfonation degree exhibited a proton conductivity of 0.11 S/cm at 30°C, slightly higher than Nafion® 117, while also showing significantly lower methanol (B129727) permeability. researchgate.net This combination of properties makes these materials excellent candidates for direct methanol fuel cells (DMFCs) and hydrogen fuel cells. researchgate.net
Proton Conductivity and Ion Exchange Capacity (IEC): Both IEC (a measure of the number of ion-exchangeable groups per unit weight of polymer) and proton conductivity increase with a higher degree of sulfonation. researchgate.nettandfonline.comtandfonline.com This is because more sulfonic acid groups create more extensive and better-connected hydrophilic channels for proton transport. researchgate.net
Water Uptake and Swelling: Increased hydrophilicity from a higher DS leads to greater water uptake. vt.eduresearchgate.net While necessary for proton conduction, excessive water absorption can cause significant membrane swelling, leading to poor dimensional stability and reduced mechanical strength. frontiersin.orgmdpi.com
Thermal Stability: The introduction of sulfonic acid groups tends to increase the glass transition temperature (Tg) of the polymer. researchgate.nettandfonline.com This is attributed to the strong ionic interactions between the sulfonic acid groups, which restrict the mobility of the polymer chains and enhance the material's rigidity. researchgate.nettandfonline.com Thermogravimetric analysis (TGA) shows that these polymers are generally thermally stable, though the sulfonic acid groups themselves begin to degrade at temperatures above 300°C. researchgate.netcjps.org
The relationship between the degree of sulfonation and key membrane properties for a series of SPAES copolymers based on SDCDPS, DCDPS, and 4,4'-biphenol is summarized in the table below.
| Degree of Sulfonation (mol%) | IEC (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm at 30°C) |
| 30 | 1.34 | 45.1 | 0.045 |
| 40 | 1.62 | 68.2 | 0.082 |
| 50 | 1.86 | 97.4 | 0.110 |
| Data derived from research findings on SPAES membranes. researchgate.net |
This data illustrates the direct correlation between increasing the sulfonation level and the resulting ion-related properties. The optimal degree of sulfonation for a PEM application is a balance between achieving high proton conductivity and maintaining sufficient mechanical and dimensional stability. frontiersin.org
Applications in Proton Exchange Membranes (PEMs) for Fuel Cells
Novel Polymer Architectures and Composites
Polymers derived from dichlorodiphenyl sulfone are not only used in membrane applications but also as a basis for advanced structural materials, including foams and resin composites. The inherent thermal stability and mechanical strength of the polyethersulfone (PESU) backbone make it suitable for demanding environments. mdpi.complastech.biz
Polyethersulfone (PESU), synthesized from DCDPS, is an amorphous thermoplastic with a high glass transition temperature (around 225°C), making it ideal for creating high-temperature resistant foams. plastech.biz These foams are extremely lightweight yet possess great stiffness, strength, and dimensional stability at elevated temperatures. plastech.biz
BASF has developed the world's first particle foam based on PESU, which is processed by pre-foaming expandable PESU granulate into beads that are then molded into complex, three-dimensional components. plastech.biz This technology offers significant advantages over traditional coated honeycomb structures used in aerospace and automotive applications. The benefits include greater design freedom, fewer processing steps, and the ability to integrate functional parts like inserts directly into the foam structure, all of which contribute to lower system costs. plastech.biz
Furthermore, research into the microcellular structure of polyarylsulfones has shown that it's possible to create foams with open-celled or partially porous structures. mdpi.comnih.gov By using techniques like gas dissolution foaming with CO₂, researchers can produce microcellular foams and even nanocellular structures on the cell walls. mdpi.commdpi.com These porous architectures are valuable for applications such as ultrafiltration membranes, where controlled pore size is essential. mdpi.com
While Bis[chlorophenyl]sulfone itself is a monomer, its derivatives can be used to modify and cure epoxy resins, which are widely used as high-performance adhesives and composite matrices. tandfonline.comscholasticahq.com A significant limitation of standard epoxy resins is their inherent brittleness. scholasticahq.com Toughening these materials without compromising their thermal and mechanical properties is a key area of materials science research.
One approach involves using hydroxy-terminated oligo(aryl ether-sulfones) as curing agents. tandfonline.com These oligomers can be synthesized through the aromatic nucleophilic substitution reaction of DCDPS with an excess of a bisphenol, such as bisphenol-A. The resulting low molecular weight sulfone polymer, which is terminated with hydroxyl groups, can then react with the epoxy groups of the resin. This process incorporates the tough, heat-resistant sulfone backbone into the crosslinked epoxy network. Studies have shown that epoxy resins cured with these sulfone oligomers exhibit significantly better heat resistance compared to those cured with traditional agents like phthalic anhydride (B1165640). tandfonline.com
Additionally, 4,4'-diaminodiphenyl sulfone (DDS), which can be synthesized from DCDPS, is a well-established high-temperature curing agent (or hardener) for epoxy resins. researchgate.netdtic.mil The aromatic nature and the sulfone group of DDS contribute to a high glass transition temperature and excellent thermal stability in the final cured product, making it a preferred choice for aerospace and high-performance composite applications. dtic.mil The incorporation of the sulfone moiety enhances the crosslink density and thermal stability of the epoxy system. dtic.mil
Integration into Composite Materials for Enhanced Performance
The primary role of the PAES matrix is to transfer stress between the reinforcing fibers and to protect them from environmental degradation. The excellent thermal properties of the sulfone-based polymer matrix, including a high glass transition temperature (Tg), allow the composite to maintain its structural integrity and mechanical properties at elevated temperatures. mdpi.comtuntunplastic.com For instance, carbon fiber-reinforced polysulfone composites have demonstrated stable storage modulus up to 160–180 °C. mdpi.com
Polymers synthesized from this compound can be integrated into such composite systems. Due to the asymmetric nature of the 3,4'-monomer, the resulting polymer possesses a less linear structure compared to its 4,4'-isomer counterpart. This "kinked" backbone can lead to increased toughness, a desirable attribute for a composite matrix, as it can improve the material's resistance to crack propagation and impact failure. While potentially lowering the maximum service temperature compared to linear polysulfones, these polymers can enhance the fracture toughness of brittle thermoset systems, such as epoxies, when blended in. google.com The selection of a 3,4'-isomer-based polysulfone for a composite would therefore be a targeted design choice to optimize toughness and impact strength, potentially at the expense of ultimate thermal resistance.
Structure-Property Relationships in this compound-Derived Polymers
The performance of a polymer is intrinsically linked to its molecular structure. For polymers derived from dichlorodiphenyl sulfone, the specific placement of the chlorine atoms on the phenyl rings is a critical determinant of the polymer's microstructure, conformation, and, consequently, its macroscopic properties.
Impact of Monomer Isomerism on Polymer Microstructure and Conformation
Monomer isomerism plays a pivotal role in defining the architecture of the resulting polymer chain. The industrial synthesis of dichlorodiphenyl sulfone typically yields the symmetric 4,4'-isomer as the primary product, with the asymmetric 3,4'- and 2,4'-isomers occurring as by-products. This difference in symmetry has profound implications for polymerization.
4,4'-Dichlorodiphenyl Sulfone: The para-position of the chlorine atoms in the 4,4'-isomer facilitates the formation of linear, rigid polymer chains. This linearity allows for efficient chain packing, which can lead to semi-crystalline domains within the polymer matrix. The resulting microstructure is characterized by a high degree of order, contributing to superior mechanical strength and thermal stability.
This compound: In contrast, the meta- and para-positioning of the chlorine atoms in the 3,4'-isomer introduces a permanent "kink" or non-linearity into the polymer backbone. This asymmetry disrupts the regularity of the polymer chain, hindering its ability to pack tightly. Consequently, polymers derived from this compound are inherently more amorphous. This disordered microstructure results in different physical properties compared to the linear analogues, often characterized by increased solubility and potentially lower density.
Correlation between Molecular Structure and Thermomechanical Behavior (e.g., Tg, oxidative stability)
The distinct microstructures arising from monomer isomerism directly influence the thermomechanical behavior of the polymers. The glass transition temperature (Tg), a key indicator of a polymer's service temperature, is particularly sensitive to chain linearity and packing efficiency.
Polymers made from the linear 4,4'-isomer exhibit high Tg values because significant thermal energy is required to induce the large-scale segmental motion of the tightly packed, rigid chains. Conversely, the non-linear chains derived from this compound have a more open, amorphous structure. This increased free volume allows for easier chain mobility at lower temperatures, resulting in a comparatively lower glass transition temperature.
| Property | Polymer from 4,4'-Isomer | Polymer from 3,4'-Isomer | Reference |
|---|---|---|---|
| Polymer Chain Structure | Linear | Non-linear, Kinked | |
| Microstructure | Higher potential for crystallinity | Predominantly amorphous | |
| Glass Transition Temp. (Tg) | Higher (e.g., PSU ~185°C) | Lower | mdpi.com |
| Mechanical Properties | High strength and stiffness | Generally considered inferior in strength but potentially tougher |
Oxidative stability is another critical performance metric, largely conferred by the presence of electron-withdrawing sulfone groups which stabilize the aromatic rings. agruni.edu.ge While all polysulfones exhibit good resistance to oxidation, the specific polymer backbone structure can play a role. The more flexible, amorphous structure of a 3,4'-isomer-based polymer might allow for slightly greater oxygen permeability compared to a more densely packed semi-crystalline 4,4'-isomer-based polymer, although both are considered highly stable at elevated service temperatures. tuntunplastic.comresearchgate.net
Influence of Sulfone Linkages on Polymer Rigidity and Performance
The sulfone (–SO2–) group is the cornerstone of the high-performance characteristics of poly(aryl ether sulfone)s, irrespective of monomer isomerism. tuntunplastic.com This linkage exerts a powerful influence on the polymer backbone, imparting a unique combination of properties.
The sulfone group is strongly polar and acts as a potent electron-withdrawing group. This electronic effect enhances the chemical resistance of the polymer and contributes to its exceptional thermal and oxidative stability. agruni.edu.ge
Structurally, the sulfone linkage introduces significant rigidity into the polymer chain. The tetrahedral geometry around the sulfur atom, combined with the steric hindrance of the attached phenyl rings, severely restricts rotational freedom along the polymer backbone. This inherent stiffness is a primary reason for the high glass transition temperatures and excellent creep resistance observed in this class of polymers. tuntunplastic.com The rigidity ensures that the material maintains its shape and mechanical strength under load, even at elevated temperatures approaching its Tg. tuntunplastic.comresearchgate.net This combination of thermal stability and rigidity makes sulfone-based polymers, including those derived from this compound, suitable for applications requiring long-term dimensional stability in harsh environments. tuntunplastic.com
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including Bis[3,4-dichlorophenyl]sulfone. It provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H-NMR) spectroscopy is crucial for identifying the specific arrangement of protons in the aromatic rings of this compound. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the sulfone and chloro groups. In general, aromatic proton signals for dichlorodiphenyl sulfone derivatives appear in the range of δ 7.5–8.0 ppm. The precise pattern and coupling constants of these signals allow for the confirmation of the 3,4-substitution pattern on the phenyl rings.
Quantitative NMR (qNMR) can be employed to determine the purity of this compound. bipm.org By integrating the signals of the analyte against a certified internal standard of known concentration, a precise and accurate quantification of the compound can be achieved without the need for a specific calibration curve for the analyte itself. bipm.org The selection of an appropriate internal standard and optimized acquisition parameters are critical for accurate results. bipm.org
Table 1: Representative ¹H-NMR Data for Substituted Diphenyl Sulfones
| Compound/Fragment | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic Protons (General Dichlorodiphenyl Sulfone) | - | 7.5–8.0 | Multiplet | |
| 1-(3,4-Dichlorophenyl)prop-2-yn-1-one | CDCl₃ | 8.23, 7.97-8.00, 7.58-7.61 | s, m, m | semanticscholar.org |
| Phenyl methyl sulfoxide (B87167) | CDCl₃ | 7.62-7.60, 7.51-7.44 | Multiplet | rsc.org |
| p-Chlorophenyl methyl sulfoxide | CDCl₃ | 7.58, 7.49 | Doublet | rsc.org |
This table presents representative data for related structures to illustrate typical chemical shift ranges for protons in similar chemical environments.
Carbon-13 NMR (¹³C-NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the verification of the compound's structure. The aromatic carbons adjacent to the sulfone group typically resonate in the downfield region of the spectrum, around δ 125–140 ppm, due to the electron-withdrawing nature of the SO₂ group. The signals for the chlorinated carbons and other carbons in the phenyl rings will also have characteristic chemical shifts, which can be predicted and compared with experimental data to confirm the structure.
For instance, in bis(3,4-dichlorophenyl) sulfide (B99878), a related compound, the use of chlorine-induced substituent chemical shifts (SCS) has been demonstrated to correlate well with experimental data, aiding in the structural verification. osti.gov
Table 2: Representative ¹³C-NMR Data for Substituted Diphenyl Sulfones and Related Compounds
| Compound/Fragment | Solvent | Chemical Shift (δ, ppm) | Reference |
| Aromatic Carbons adjacent to Sulfone Group | - | 125–140 | |
| 1-(3,4-Dichlorophenyl)prop-2-yn-1-one | CDCl₃ | 174.9, 139.4, 135.7, 133.5, 130.9, 128.4, 81.9, 79.5, 77.2 | semanticscholar.org |
| 4-Fluorophenyl sulfone | - | - | chemicalbook.com |
| Phenyl methyl sulfoxide | CDCl₃ | 145.55, 130.90, 129.22, 123.35, 43.80 | rsc.org |
This table shows typical ¹³C-NMR chemical shift ranges for carbon atoms in environments analogous to those in this compound.
¹³C-NMR for Carbon Backbone Characterization
Vibrational Spectroscopy for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in this compound and assessing its purity.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups of this compound. The most prominent and diagnostic peaks are those corresponding to the sulfone group (SO₂). The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. unitechlink.com The presence of strong absorption bands in these ranges is a clear indicator of the sulfone functionality. Specifically, for sulfones, the asymmetric S=O stretch is often observed between 1315–1335 cm⁻¹ and the symmetric stretch between 1130–1170 cm⁻¹. Other characteristic bands in the FTIR spectrum would include C-Cl stretching and aromatic C-H and C=C stretching vibrations. FTIR is also a valuable tool for assessing the purity of a sample; the absence of peaks from starting materials or by-products can confirm the successful synthesis and purification of the compound.
Table 3: Characteristic FTIR Absorption Frequencies for this compound and Related Functional Groups
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Sulfone (SO₂) | Asymmetric S=O stretch | 1350–1300 | unitechlink.com |
| Sulfone (SO₂) | Symmetric S=O stretch | 1160–1120 | unitechlink.com |
| Sulfone (SO₂) | Asymmetric S=O stretch | 1315–1335 | |
| Sulfone (SO₂) | Symmetric S=O stretch | 1130–1170 | |
| Aromatic C-H | Stretching | ~3100-3000 | researchgate.net |
| Aromatic C=C | Stretching | ~1600-1450 | impactfactor.org |
| C-Cl | Stretching | ~1098 | impactfactor.org |
Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa. In the context of this compound, Raman spectroscopy can also be used to identify the sulfone group and the aromatic ring vibrations.
Research on the closely related bis(4-chlorophenyl)sulfone (BCPS) has utilized Raman spectroscopy to study structural instabilities and phase transitions at low temperatures. aps.orgaps.org These studies analyze low-frequency phonons and their relationship to the torsion of the phenyl rings, providing deep insights into the molecule's solid-state dynamics. aps.org Such analyses can reveal information about the molecule's conformational flexibility and intermolecular interactions in the crystalline state. aps.org
Fourier Transform Infrared (FTIR) Spectroscopy (S=O stretching)
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry serves as a cornerstone for the molecular characterization of this compound, providing definitive data on its molecular weight and structural fragments.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of this compound as it provides highly accurate mass measurements. This precision allows for the confident determination of the compound's elemental composition. google.com For this compound, HRMS can verify the molecular formula by measuring the mass of the molecular ion with a high degree of accuracy, often to within a few parts per million. This capability is crucial for distinguishing it from other compounds that may have the same nominal mass.
Techniques like GC/Q-TOF (Gas Chromatography/Quadrupole-Time-of-Flight), a form of HRMS, are used to build accurate mass libraries that include compounds such as this compound. wits.ac.za In analysis, the compound would be ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) would be measured. This technique is also instrumental in identifying unknown compounds in complex mixtures by providing their exact molecular formulas. google.com While specific fragmentation patterns for this compound are not detailed in the available literature, HRMS analysis would typically involve identifying characteristic fragment ions to confirm the structure, such as the loss of SO2 or cleavage at the sulfone-phenyl bond.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₂O₂S |
| Calculated Exact Mass | 285.9622 |
| Primary Ionization Product | [M+H]⁺ or [M]⁺· |
Fast Atom Bombardment Mass Spectroscopy (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique historically used for analyzing non-volatile and thermally sensitive molecules. researchgate.net In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. researchgate.net This process desorbs and ionizes the analyte, usually forming protonated molecules ([M+H]⁺) with minimal fragmentation, which is useful for determining molecular weight. researchgate.netthieme-connect.de
UV-Visible Spectroscopy for Purity and Concentration Determination
UV-Visible spectroscopy is a widely used analytical method for the quantitative analysis of compounds by measuring their absorption of UV or visible light. sielc.com For this compound, the presence of aromatic phenyl rings gives rise to characteristic electronic transitions (π → π*), resulting in strong absorbance in the UV region. This property can be exploited to determine the compound's concentration in a solution and assess its purity. While a specific absorption maximum (λmax) for this compound is not specified in the available literature, related compounds like divinyl sulfone show absorbance maxima around 200 nm. researchgate.net The purity of related sulfonated dichlorodiphenyl sulfone monomers has been successfully characterized using UV-vis spectroscopy, demonstrating the applicability of the technique. guidechem.com
Beer's Law Calibration and Quantitative Analysis
The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This principle is the foundation for quantitative analysis using UV-Vis spectroscopy. sielc.com
To determine the purity or concentration of this compound, a calibration curve is first constructed. This involves preparing a series of standard solutions of a highly purified sample at known concentrations and measuring the absorbance of each at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration yields a linear relationship, as described by the Beer-Lambert Law. guidechem.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. This method is particularly valuable for quality control and for monitoring the progress of reactions or purification processes. guidechem.com
| Standard Concentration (mg/L) | Absorbance at λmax (AU) |
|---|---|
| 1.0 | 0.150 |
| 2.5 | 0.375 |
| 5.0 | 0.750 |
| 7.5 | 1.125 |
| 10.0 | 1.500 |
Note: The data in this table is illustrative of a typical Beer's Law plot and does not represent actual experimental values for this compound.
Chromatographic Techniques for Purity and Isomer Separation in Research
Chromatographic techniques are essential for separating this compound from impurities and, critically, from its positional isomers which are often generated as by-products during synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity and resolving isomers of dichlorodiphenyl sulfones. The separation is typically achieved using a reverse-phase mechanism, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
In the analysis of dichlorodiphenyl sulfone mixtures, HPLC can effectively separate the 3,4'-isomer from other isomers like the 2,4'- and 4,4'-isomers. This separation is crucial because positional isomers have very similar physical and chemical properties but can significantly impact the characteristics of polymers derived from them. A UV detector is commonly used, set to a wavelength where the sulfone compounds absorb strongly, to monitor the column effluent and quantify the separated components. wits.ac.za The purity of a this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., Spherisorb ODS II, 5 µm) wits.ac.za |
| Mobile Phase | Acetonitrile (B52724) / Water Gradient wits.ac.za |
| Detector | UV Absorbance (e.g., 254 nm) wits.ac.za |
| Application | Purity assessment and separation of positional isomers wits.ac.za |
Gas Chromatography (GC) for Purity Assessment
Gas chromatography (GC) is a crucial technique for assessing the purity of this compound. This method separates volatile compounds in a mixture, allowing for the identification and quantification of the main component and any impurities. The purity of this compound is critical, as impurities can significantly impact the polymerization process and the final properties of the resulting polymers. In a typical GC analysis, a sample of the compound is vaporized and injected into a long, thin tube known as a column. An inert gas, such as helium or nitrogen, carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase. Compounds with a higher affinity for the stationary phase travel slower, while those with a lower affinity move faster, leading to their separation.
Research and quality control protocols often specify a minimum purity level for this compound, which is verified by GC. For instance, commercial grades of Bis(4-chlorophenyl) sulfone, a closely related isomer, are available with a purity of ≥98.5% as determined by GC. thermofisher.com The presence of isomers or residual starting materials from its synthesis can be detected and quantified using this method. For example, in the synthesis of related compounds, GC coupled with mass spectrometry (GC-MS) is used to identify various chlorinated and sulfonated byproducts. diva-portal.org The development of standardized GC methods is essential for ensuring the quality and consistency of this compound used in research and industrial applications.
Thermal Analysis Methods in Polymer Research
Thermal analysis techniques are indispensable in the study of polymers derived from this compound. These methods provide critical data on the material's behavior as a function of temperature, which is essential for determining its processing parameters and end-use performance. researchgate.netresearchgate.netacs.org
Thermogravimetric analysis (TGA) is a fundamental technique used to evaluate the thermal stability of materials. tainstruments.com It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). tainstruments.com For polymers synthesized using this compound, TGA is employed to determine the onset temperature of decomposition, which is a key indicator of the material's thermal stability. researchgate.netacs.org
In a typical TGA experiment, a small amount of the polymer is placed in a pan and heated in the TGA instrument. The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which a significant weight loss begins is considered the decomposition temperature. For instance, poly(phenylene sulfide sulfone) (PPSS), which can be synthesized from a related sulfone monomer, exhibits a two-step weight loss process in air, with the initial degradation of the sulfone moiety occurring between 350 and 520 °C. rsc.org The temperature at which 5% weight loss occurs is often reported as a standard measure of thermal stability. rsc.org The data from TGA is crucial for establishing the upper service temperature of polymers and for comparing the thermal stability of different polymer formulations.
| Polymer Type | Decomposition Temp. (5% Weight Loss, N₂) | Char Yield at 700°C (N₂) | Reference |
| Poly(phenylene sulfide sulfone) (PPSS) | > 400 °C | 48.4% | rsc.org |
| Phosphorus-containing Polysulfones | 460 - 495 °C | 34 - 47% | researchgate.net |
| 6FDA/DAPDS-based Polyimide | 564 °C (10% weight loss) | >60% at 577 °C |
Differential scanning calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comnih.gov DSC is widely used in polymer research to determine key thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). torontech.comnih.gov For polymers made from this compound, the Tg is a particularly important parameter as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. uvic.cagoogle.com
DSC analysis can also provide insights into reaction kinetics, such as the curing of thermosetting resins. acs.org The heat flow associated with exothermic or endothermic processes is recorded as peaks or shifts in the DSC curve. The Tg is observed as a step-like change in the baseline of the DSC thermogram. For example, various poly(arylene ether sulfone) copolymers have been shown to have Tg values ranging from 120 to 250 °C. google.com The specific Tg of a polymer derived from this compound will depend on the other monomers used in the synthesis and the resulting polymer chain flexibility and intermolecular interactions. researchgate.net
Table 2: Illustrative DSC Data for Sulfone-Containing Polymers This table provides example data for polymers with sulfone linkages, showcasing the typical thermal transitions measured by DSC. The precise values for polymers incorporating this compound would be influenced by the complete polymer architecture.
| Polymer System | Glass Transition Temperature (Tg) | Melting Point (Tm) | Reference |
| Poly(phenylene sulfide sulfone) (PPSS) | up to 206 °C | Not reported | rsc.org |
| Epoxy functionalized poly(aryl ether sulfone) | 180 - 230 °C | Not applicable | google.com |
| Dicyclopentadiene-Derived Polyarylates | 177 - 224 °C | Not reported | acs.org |
Thermogravimetric Analysis (TGA) for Thermal Stability
X-ray Diffraction and Crystallography for Solid-State Structure
X-ray diffraction and crystallography are definitive methods for determining the three-dimensional atomic arrangement of crystalline materials. researchgate.netuvic.caresearchgate.net These techniques are invaluable for characterizing the solid-state structure of this compound and polymers derived from it, providing fundamental information on molecular geometry, crystal packing, and structural integrity. bohrium.com
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for unambiguously determining the molecular structure of a compound. rigaku.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically analyzed to produce a three-dimensional model of the electron density of the molecule. This model reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. rigaku.comacs.org
X-ray crystallography, in a broader sense including powder X-ray diffraction (PXRD), is used to ensure the consistency of the crystal structure of this compound across different batches. researchgate.netuni-mysore.ac.in PXRD is particularly useful for routine analysis as it can be performed on a polycrystalline powder rather than requiring a single crystal. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a new batch to a reference pattern, one can quickly verify the phase purity and consistency of the material.
In the context of research involving this compound, ensuring that the starting material has a consistent crystalline form is important, as different polymorphs (different crystal structures of the same compound) can exhibit different reactivity and physical properties. X-ray crystallography has been applied to study the crystal structures of related compounds like 4,4'-dichlorodiphenyl sulfone, revealing details about their space group and unit cell dimensions. nih.gov For example, the crystal structure of 4,4'-dichlorodiphenyl sulfone has been determined to have a monoclinic crystal system. nih.gov Such studies provide a basis for what can be expected from the crystallographic analysis of this compound. nih.govresearchgate.net
Environmental Fate and Sustainability Considerations for Derived Polymeric Materials
Recyclability and Circular Economy Models for Sulfone Polymers
The transition from a linear to a circular economy is critical for sustainable materials management. For sulfone polymers, this involves developing effective recycling streams to recapture material value. digitellinc.com
Mechanical Recycling : This is a common approach for thermoplastics, involving collecting, cleaning, and reprocessing the polymer waste into new products. mdpi.com High-value secondary raw materials from this process are often more sustainable than primary raw materials due to a lower environmental impact. digitellinc.com However, a challenge with mechanical recycling is the potential for degradation of mechanical properties over multiple cycles. mdpi.com
Chemical Recycling : This approach involves the depolymerization of polymers back to their constituent monomers, which can then be purified and repolymerized to produce virgin-quality material. google.com This method is considered a form of upgrading the polymer and is key to a true circular economy. google.com Recent research has explored synthesizing thermoplastic polysulfones that are both bio-based and chemically recyclable by incorporating functionalities like imine bonds, which can be cleaved under specific conditions to allow for monomer recovery. nih.gov While not specific to the 3,4'-isomer, this demonstrates a promising pathway for creating circular polysulfones.
The establishment of robust collection and sorting systems is fundamental to enabling either recycling route and increasing material circularity. mdpi.com
Degradation Mechanisms of Sulfone-Based Polymers in Specific Environments
The inherent stability of the aromatic sulfone polymer backbone, which provides its desirable performance characteristics, also dictates its persistence in the environment. byu.edu
Sulfone polymers are often used in applications involving contact with water, including potable water systems where chlorine is present as a disinfectant. wikipedia.org Chlorine is a strong oxidizer capable of breaking polymer chains. solvay.comwbcsd.org
Studies on various polysulfone materials (PSU, PPSU) have shown excellent oxidative resistance to chlorinated water, even at elevated temperatures and pressures. wikipedia.org However, some degradation on the exposed surface is observed, characterized by an increase in oxygen and chlorine concentrations in the surface layer. wikipedia.org The degradation of poly(ether sulfone) (PES) membranes in the presence of sodium hypochlorite (B82951) has been shown to involve two primary mechanisms:
Initial oxidation of the PES aromatic rings to form phenol (B47542) groups. mdpi.com
Under more severe conditions, scission of the PES chains occurs, leading to the formation of sulfonic acid functions. mdpi.com
The specific position of chloro-substituents on the phenyl ring, as in the case of a polymer from Bis[3,4-dichlorophenyl]sulfone versus the 4,4'-isomer, would likely influence the susceptibility of the aromatic rings to oxidative attack, though specific comparative studies are not available.
Photo-induced depolymerization represents a strategy for designing polymers that can be broken down on demand. For poly(olefin sulfone)s, exposure to light can trigger a depolymerization reaction, reverting the polymer to its monomers (olefin and sulfur oxide). rsc.org This process can be facilitated by incorporating a photobase generator (PBG) into the polymer structure. rsc.org Upon irradiation, the PBG generates a base that catalyzes the "unzipping" of the polymer chain. rsc.org Research has demonstrated that this degradation can occur in a vacuum with UV irradiation, even without a PBG, suggesting potential applications in controlled material disassembly. rsc.org While this research focuses on poly(olefin sulfone)s, the principle of incorporating light-sensitive groups is a potential strategy for designing other recyclable sulfone polymers.
The monomer 4,4'-dichlorodiphenyl sulfone (DCDPS) has been shown to be not readily biodegradable in soil and sediment in activated sludge tests. This resistance to microbial breakdown is largely attributed to the stable chemical structure. The resulting polymers are high-performance materials designed for durability, and as such, they are generally considered non-biodegradable. nih.gov The strong carbon-sulfur bonds and aromatic rings are resistant to enzymatic attack by microorganisms. There is a general lack of evidence for the substantial microbial degradation of most high-performance polymers like polysulfones in natural environments.
Photo-induced Depolymerization Strategies
Life Cycle Analysis (LCA) of Sulfone-Derived Materials
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling. LCAs for chemical products provide crucial metrics for understanding and improving environmental performance.
The table below presents a conceptual framework for the inputs and outputs considered in an LCA for sulfone polymer production, based on general chemical manufacturing principles.
| Life Cycle Stage | Inputs | Outputs | Environmental Impact Categories |
| Raw Material | Dichlorodiphenyl Sulfone, Bisphenols, Solvents (e.g., NMP), Catalysts | - | Resource Depletion, Toxicity |
| Polymerization | Energy (Heat, Electricity), Water | Polymer Product, Byproducts (e.g., NaCl), Waste Solvents, Emissions to Air/Water | Global Warming Potential, Acidification, Eutrophication, Water Use |
| Processing | Energy | Molded Parts/Membranes, Polymer Scrap | Energy Consumption |
| Use Phase | - | - | (Generally low direct impact) |
| End-of-Life | Energy (for transport/recycling) | Recycled Polymer, Monomers (from chemical recycling), Landfill Waste, Incineration Emissions | Waste Generation, Resource Recovery, Ecotoxicity |
This table is a generalized representation for sulfone polymers and is not based on specific data for polymers derived from this compound.
Green Chemistry Principles in the Synthesis and Processing of Sulfone Polymers
Applying the principles of green chemistry is essential for enhancing the sustainability of sulfone polymer production. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.
Key applications of green chemistry in this context include:
Atom Economy : Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Nucleophilic aromatic substitution polymerization, a common method for producing polysulfones, can have high atom economy as the main byproduct is often a simple salt like sodium chloride. wikipedia.org
Use of Renewable Feedstocks : There is growing research into using bio-based monomers to replace petroleum-derived ones like bisphenol A (BPA). nih.gov For instance, vanillin (B372448) and 4-aminophenol (B1666318) have been used to create a bio-based precursor for synthesizing recyclable polysulfones. nih.gov
Safer Solvents and Reaction Conditions : The synthesis of poly(phenylene sulfide (B99878) sulfone) has been demonstrated in ionic liquids, which are considered "green solvents" due to their low volatility and high thermal stability. This can be an alternative to traditional high-boiling point organic solvents that require high pressure and energy.
Design for Degradation/Recycling : As discussed, incorporating chemically labile links (like imines) into the polymer backbone is a prime example of designing for degradation, which facilitates chemical recycling and supports a circular economy. nih.gov
The table below summarizes the 12 Principles of Green Chemistry and their potential application to sulfone polymer synthesis.
| Principle | Application in Sulfone Polymer Synthesis |
| 1. Prevention | Optimize reactions to minimize byproduct formation. |
| 2. Atom Economy | Utilize polycondensation reactions with high atom efficiency. |
| 3. Less Hazardous Synthesis | Avoid toxic solvents and reagents where possible. |
| 4. Designing Safer Chemicals | Develop polymers with reduced environmental persistence or toxicity profiles. |
| 5. Safer Solvents & Auxiliaries | Use of ionic liquids or solvent-free conditions. |
| 6. Design for Energy Efficiency | Develop lower-temperature synthesis routes; use of catalysis. |
| 7. Use of Renewable Feedstocks | Incorporate bio-based monomers derived from sources like vanillin. nih.gov |
| 8. Reduce Derivatives | Use direct polymerization methods that avoid blocking/deblocking steps. |
| 9. Catalysis | Use of efficient and recyclable catalysts to improve reaction rates and selectivity. |
| 10. Design for Degradation | Engineer polymers with cleavable linkages for chemical recycling. nih.gov |
| 11. Real-time Analysis | Monitor polymerization reactions to optimize yield and prevent runaway reactions. |
| 12. Accident Prevention | Choose stable chemicals and processes to minimize risks of explosions or fires. |
Reduced Energy Consumption in Synthesisdntb.gov.ua
The synthesis of high-performance polymers, such as polysulfones derived from this compound, is traditionally an energy-intensive process requiring high temperatures and long reaction times. polymer-search.com Research and process optimization efforts are aimed at reducing this energy footprint.
One effective strategy is the use of high-boiling-point water-dividing agents, or azeotropes, during the polycondensation reaction. Utilizing a high-boiling-point azeotrope can shorten the reaction time for a single batch by 1 to 2 hours in an industrial setting, leading to significant energy savings. google.com Another avenue for energy reduction is the adoption of alternative polymerization techniques. Photochemical processes, for instance, offer considerable advantages over traditional thermal polymerization, including lower energy requirements, the potential for solvent-free formulations, and operation at ambient temperatures. beilstein-journals.org Similarly, membrane fabrication techniques like wet-phase inversion are noted for their low energy consumption compared to other methods. researchgate.net Optimizing process parameters, such as achieving a balanced membrane roughness, can also lead to energy savings during the use phase of products like filtration membranes by improving flow and reducing the power needed for operation. acs.org
Innovations in manufacturing technologies present further opportunities for energy efficiency. numberanalytics.com The development of energy-efficient extruders can reduce energy consumption by as much as 50%, while additive manufacturing (3D printing) minimizes material waste and the energy associated with producing that waste. numberanalytics.com
Table 1: Strategies for Reducing Energy Consumption in Polysulfone Synthesis
| Strategy | Description | Potential Benefit |
| Process Intensification | Use of high-boiling-point azeotropes to accelerate reaction rates. google.com | Shortens batch reaction times, directly cutting energy use. google.com |
| Alternative Curing | Employing photochemical (UV-curing) methods instead of thermal processes. beilstein-journals.org | Eliminates the need for high-temperature ovens, significantly lowering energy demand. beilstein-journals.org |
| Advanced Manufacturing | Utilizing technologies like energy-efficient extruders and 3D printing. numberanalytics.com | Reduces direct energy use in processing and minimizes energy lost to material waste. numberanalytics.com |
| Process Optimization | Fine-tuning reaction conditions and product characteristics for efficiency. acs.org | Leads to incremental but significant energy savings over large-scale production runs. acs.org |
Use of Environmentally Benign Solvents and Blowing Agentsclemson.edu
The principles of green chemistry are increasingly being applied to the synthesis of polymers to minimize environmental and health impacts. clemson.edu A key focus is replacing conventional, often hazardous, organic solvents with greener alternatives. orientjchem.org Traditional polysulfone synthesis often involves solvents like dimethyl sulfoxide (B87167) (DMSO), which has associated environmental and processing challenges. rsc.org
The search for environmentally benign solvents has led to significant interest in alternatives such as ionic liquids (ILs) and deep eutectic solvents (DESs). orientjchem.orgmdpi.com ILs are organic salts that are liquid at low temperatures and have advantages like low volatility, but can have limitations regarding biodegradability. mdpi.commdpi.com DESs, which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are emerging as cheaper, less toxic, and more environmentally friendly substitutes for ILs. mdpi.com Water is also considered an ideal green solvent due to its non-toxicity, availability, and non-flammability, making it suitable for certain synthesis steps. mdpi.com
For applications where polymeric materials are foamed, the choice of blowing agent is also critical. The move away from traditional blowing agents with high global warming potential (GWP) is a priority. Research into blowing agents with lower environmental impact, such as supercritical carbon dioxide (scCO2), is a key part of making polymer processing more sustainable. orientjchem.org
Table 2: Comparison of Conventional and Green Solvents for Polymer Synthesis
| Solvent Type | Examples | Key Advantages | Environmental Considerations |
| Conventional Aprotic | Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High solvency for polar polymers | Can be difficult to recycle, potential toxicity and environmental persistence. rsc.org |
| Ionic Liquids (ILs) | [BMIM]Br, [BMIM]OH | Low volatility, tunable properties, potential catalytic activity. mdpi.com | Can be expensive, and some may have limited biodegradability. mdpi.com |
| Deep Eutectic Solvents (DESs) | Choline chloride-based mixtures, Erbium trichloride (B1173362)/urea | Lower cost, lower toxicity, often biodegradable, can be made from renewable sources. mdpi.com | Generally considered more environmentally friendly than traditional solvents and many ILs. mdpi.com |
| Supercritical Fluids | Supercritical CO2 (scCO2) | Non-toxic, non-flammable, leaves no residue, easily separated from product. orientjchem.org | Requires high-pressure equipment, but offers a clean processing alternative. orientjchem.org |
| Water | H₂O | Non-toxic, readily available, non-flammable, environmentally harmless. mdpi.com | Limited solvency for non-polar monomers and polymers, requiring specific reaction designs. |
Alternative Raw Material Sourcing (e.g., Bio-based alternatives)digitellinc.com
A cornerstone of sustainable polymer development is the transition from fossil fuel-based feedstocks to renewable resources. clemson.edu For polysulfones, which are traditionally synthesized from petroleum-derived monomers like bisphenols and dichlorodiphenyl sulfone, research is actively exploring bio-based alternatives. digitellinc.com
Lignin, an abundant component of plant biomass, is a promising feedstock due to its aromatic structure, which is a key building block for high-performance polymers. clemson.edu Vanillin, which can be extracted from lignin, can be chemically modified to create a bio-based alternative to bisphenol A (BPA). digitellinc.com Research has demonstrated the synthesis of partially bio-based polysulfones by polymerizing a vanillin-derived monomer with a sulfone-containing monomer. digitellinc.com
Further innovation aims to replace both the bisphenol and the sulfone monomer with bio-based equivalents. For instance, bio-based aniline, derived from sources like sugarcane, can be a precursor for various aromatic monomers. researchgate.net The goal is to develop polymers that are not only sourced from renewable materials but also designed for a circular economy, for example, by incorporating chemical bonds that allow for easier depolymerization and recycling. clemson.edudigitellinc.com
Regulatory and Industry Initiatives for Sustainable Polymer Developmentdigitellinc.com
The transition towards more sustainable polymers is driven by both regulatory pressures and proactive industry initiatives. mdpi.compolymer-search.com Governments and international bodies are implementing policies that promote a circular economy, reduce plastic pollution, and incentivize the use of eco-friendly materials. mdpi.compolymer-search.com
Key regulations like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and Circular Economy Action Plan, as well as the US Toxic Substances Control Act (TSCA), impose stringent requirements on chemical safety and environmental impact, pushing manufacturers towards greener processes and materials. polymer-search.com Mandates on recycling content and extended producer responsibility schemes further accelerate this shift. numberanalytics.cominnovationnewsnetwork.com
In response, the polymer industry is engaged in numerous initiatives. These include:
Collaborative Research: Partnerships between companies, universities, and research institutes aim to develop new sustainable materials and recycling technologies. polymer-search.cominnovationnewsnetwork.com
Industry Standards and Certifications: The development of standards, such as those from the International Organization for Standardization (ISO 14001), and certification schemes for compostability or bio-based content provide a framework for sustainable practices. numberanalytics.com
Supply Chain Engagement: Companies are working with their suppliers to improve the sustainability of the entire value chain, from raw material sourcing to end-of-life management. numberanalytics.com
Recycling Programs: Industry-led initiatives, such as Arkema's Virtucycle® program, are being established to facilitate the collection and recycling of high-performance polymers. arkema.com
These combined efforts are creating a framework where sustainable innovation is not only an environmental necessity but also a competitive advantage, fostering the development of the next generation of high-performance polymers with improved life-cycle characteristics. polymer-search.compolymer-search.com
Future Research Directions and Emerging Paradigms in Bis 3,4 Dichlorophenyl Sulfone Research
Development of Novel Catalytic Systems for Isomer-Specific Synthesis
The precise control of isomerism is a critical challenge in the synthesis of dichlorodiphenyl sulfones. The properties of the resulting polymers are highly dependent on the specific isomeric structure of the monomer. Consequently, a key area of future research is the development of novel catalytic systems that can achieve high selectivity for the 3,4'- and 3,3'-isomers, while minimizing the formation of the 4,4'-isomer. Current research efforts are exploring a variety of catalytic approaches, including the use of shape-selective zeolites, supported acid catalysts, and novel Lewis and Brønsted acids. The goal is to design catalysts that can direct the electrophilic substitution reaction with a high degree of regioselectivity, leading to a more cost-effective and sustainable production of isomerically pure monomers for high-performance polymers.
Exploration of Advanced Functionalized Derivatives for Niche Applications
Beyond the conventional applications of poly(ether sulfone)s, researchers are increasingly focused on creating advanced functionalized derivatives of Bis[3,4-dichlorophenyl]sulfone to address specific technological needs. This involves the introduction of various functional groups onto the polymer backbone to impart novel properties such as enhanced solubility, flame retardancy, and specific chemical reactivity. For instance, the incorporation of sulfonic acid groups can lead to proton-conducting membranes for fuel cells, while the attachment of photosensitive moieties could pave the way for new photolithographic materials. The strategic design and synthesis of these functionalized derivatives are expected to open up new avenues for the application of this compound-based materials in fields such as electronics, aerospace, and biomedical engineering.
Integration with Machine Learning and Artificial Intelligence for Materials Design
Nanostructured Materials Based on this compound Polymers
The fabrication of nanostructured materials from this compound-based polymers is a rapidly emerging research frontier. Techniques such as electrospinning, templating, and self-assembly are being explored to create nanofibers, porous membranes, and other nanoscale architectures. These nanostructured materials exhibit unique properties compared to their bulk counterparts, including a high surface-area-to-volume ratio, enhanced mechanical performance, and novel optical and electronic characteristics. Potential applications for these materials are vast and include high-performance filtration systems, scaffolds for tissue engineering, and advanced composites. Future research will likely focus on gaining precise control over the morphology and dimensions of these nanostructures to fine-tune their properties for specific applications.
Cross-Disciplinary Research with Other Fields (e.g., Advanced Sensing, Energy Storage)
The inherent stability and tunable properties of this compound and its derivatives make them attractive candidates for cross-disciplinary research, particularly in the fields of advanced sensing and energy storage. The development of chemiresistors or optical sensors based on functionalized polysulfones could enable the sensitive and selective detection of various chemical and biological analytes. In the realm of energy storage, these polymers are being investigated as robust binders for high-capacity electrodes in lithium-ion batteries and as components of membranes in next-generation battery and supercapacitor technologies. The synergy between polymer chemistry and these applied fields is expected to drive innovation and lead to the development of novel devices with enhanced performance and durability. For instance, this compound has been identified as a persistent environmental pollutant in some studies, highlighting the need for advanced sensing technologies for its detection. gcms.cz
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis[3,4-dichlorophenyl]sulfone, and how do reaction conditions influence isomer formation?
- Methodological Answer : this compound is typically synthesized via Friedel-Crafts sulfonylation, where 3,4-dichlorobenzenesulfonyl chloride reacts with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this method often yields mixed isomers (e.g., 3,4′-, 4,3′-, and 3,3′-dichlorophenyl sulfones) due to competing electrophilic substitution patterns . To minimize undesired isomers, precise control of stoichiometry, temperature (optimal range: 80–100°C), and solvent polarity (e.g., nitrobenzene) is critical. Post-synthesis, recrystallization from alcohols (e.g., ethanol) can enrich the desired 3,4-dichlorophenyl isomer to >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via aromatic proton splitting patterns (e.g., para-substitution in ¹H NMR) and sulfur environment in ³³S NMR.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to resolve isomers; retention times correlate with substituent positions .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 287.16 for C₁₂H₈Cl₂O₂S₂) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via approved waste facilities .
- First Aid : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How can researchers resolve and quantify isomeric impurities in this compound samples?
- Methodological Answer :
- Chromatographic Separation : Optimize HPLC gradients (e.g., 0.1% trifluoroacetic acid in mobile phase) to baseline-separate 3,4′-, 4,3′-, and 3,3′-isomers. Calibrate with synthetic isomer standards .
- Crystallization : Exploit differential solubility in toluene/ethanol mixtures; the 3,4-isomer crystallizes preferentially at 4°C .
- Spectroscopic Differentiation : Use Raman spectroscopy (e.g., 600–800 cm⁻¹ S=O stretching bands) to distinguish isomers non-destructively .
Q. What strategies improve the hydrolytic stability of this compound in high-temperature polymer applications?
- Methodological Answer :
- Polymer Design : Incorporate this compound into polysulfone backbones via nucleophilic aromatic substitution with bisphenol A. The electron-withdrawing Cl groups enhance resistance to hydrolysis at >120°C .
- Additives : Blend with 1–5 wt% triethyl phosphate to scavenge hydrolytic byproducts (e.g., HCl) .
- Accelerated Aging Tests : Expose films to 90°C/95% RH for 500 hours; monitor weight loss and tensile strength to assess degradation .
Q. How does this compound interact with biological systems, and what analytical methods detect its metabolites?
- Methodological Answer :
- Metabolic Pathways : In vitro studies with liver microsomes show oxidative cleavage of the sulfone group to form 3,4-dichlorophenol, detectable via LC-MS/MS (MRM transition m/z 287→162) .
- Surface-Enhanced Raman Spectroscopy (SERS) : Functionalize gold nanoparticles with thiolated aptamers to capture sulfone derivatives; limit of detection (LOD) reaches 0.05 mg/L in biological matrices .
Q. What role does this compound play in antimicrobial coatings, and how is efficacy quantified?
- Methodological Answer :
- Coating Formulation : Disperse the sulfone (1–5% w/w) in polyacrylate matrices. The Cl groups disrupt microbial membranes via halogen bonding .
- Efficacy Testing : Use ASTM E2180-18: inoculate coatings with Staphylococcus aureus; measure log reduction in colony-forming units (CFU) after 24 hours. A 3-log reduction indicates efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
